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molecular formula C13H12ClFN2 B1398833 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine CAS No. 1057682-70-8

3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine

Cat. No. B1398833
M. Wt: 250.7 g/mol
InChI Key: XBAPZSMBPOMSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409871B2

Procedure details

Analogous to compound 42 above, 3-chloro-6-(4-fluoro-benzyl)-4,5-dimethyl-pyridazine is prepared from 4,5-dimethyl-1,4-dichloro-pyridazine and para-fluoro benzyl zinc bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dimethyl-1,4-dichloro-pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[N:9]=[N:10][C:11]([Cl:16])=[C:12]([CH3:15])[C:13]=1[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1(Cl)C(C)=CN(Cl)N=C1.[Br-].[F:28]C1C=CC(C[Zn+])=CC=1>>[Cl:16][C:11]1[N:10]=[N:9][C:8]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([F:28])=[CH:6][CH:7]=2)=[C:13]([CH3:14])[C:12]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1N=NC(=C(C1C)C)Cl
Name
4,5-dimethyl-1,4-dichloro-pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=NN(C=C1C)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].FC1=CC=C(C[Zn+])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=C(C1C)C)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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